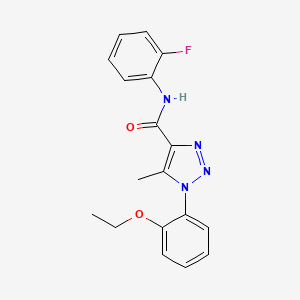
1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.
Synthesis Analysis
This would involve a detailed description of how to synthesize the compound from starting materials. It would include the specific reactions used, the conditions under which they are carried out, and the yields of each step.Molecular Structure Analysis
This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the exact three-dimensional arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. It would include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. It would also include its reactivity with common reagents.科学的研究の応用
Antimicrobial Activities
1,2,4-Triazole derivatives, including compounds similar to 1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and evaluated for their antimicrobial activities. Research has shown that some of these derivatives possess good to moderate activities against various microorganisms, highlighting their potential use in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Properties
Triazole derivatives have also been studied for their potential anticancer properties. For instance, 2-phenylthiazole-4-carboxamide derivatives have shown significant cytotoxic activity against various human cancer cell lines, including breast, colorectal, and colon cancer. This suggests that triazole compounds, like the one , might have potential applications in cancer treatment (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).
Fluorescent Dyes Synthesis
Triazole derivatives have been utilized in the synthesis of fluorescent dyes. These compounds, when synthesized with certain moieties, exhibit a range of fluorescence properties, making them useful in the development of color-tunable fluorescent materials. Such applications are significant in various scientific and industrial fields, including bioimaging and sensor development (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Antiviral Activities
Some triazole derivatives have been synthesized with antiviral properties. For example, benzamide-based 5-aminopyrazoles and their corresponding derivatives have been tested in vitro for their activity against influenza A virus, demonstrating significant antiviral activities. This suggests a potential use of triazole derivatives in developing treatments against viral infections (Hebishy, Salama, & Elgemeie, 2020).
Crystal Structure Analysis in Medicinal Chemistry
The crystal structure of triazole derivatives is often analyzed to understand their interactions and properties, which is crucial in medicinal chemistry. This includes studying the compound's inhibition on the proliferation of cancer cell lines, as well as understanding the structure-activity relationship that aids in drug development (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling the compound.
将来の方向性
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, reactions, or investigations into its properties.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some or all of this information may not be available. If you have any other questions or need information on a different compound, feel free to ask!
特性
IUPAC Name |
1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-3-25-16-11-7-6-10-15(16)23-12(2)17(21-22-23)18(24)20-14-9-5-4-8-13(14)19/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUURKBIFJOREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B2959663.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2959666.png)
![8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2959668.png)
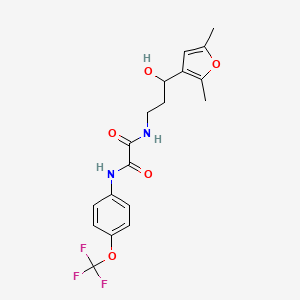
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2959673.png)
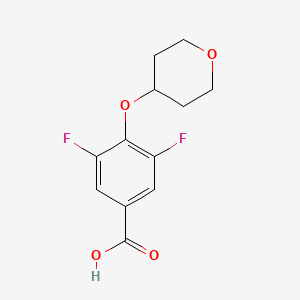
![N-1,3-benzodioxol-5-yl-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2959675.png)
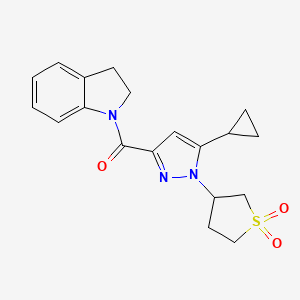
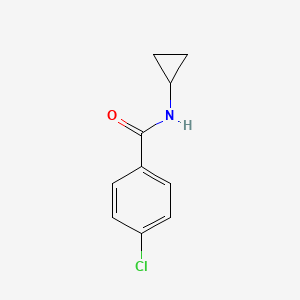
![5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2959681.png)
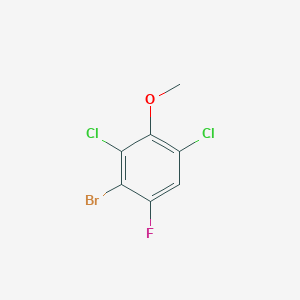
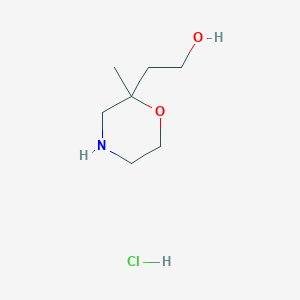

![3-fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2959686.png)